4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol
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Overview
Description
4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromo-methoxyphenyl and phenyl groups. The final step involves the attachment of the phenol group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Lacks the bromo-methoxyphenyl and phenol groups, resulting in different biological activities.
3-Bromo-4-methoxyphenyl derivatives: These compounds share the bromo-methoxyphenyl group but differ in other structural aspects.
Phenol derivatives: Compounds with similar phenol groups but different triazole or phenyl substitutions.
Uniqueness
4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[5-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-28-20-12-7-15(13-19(20)23)14-29-22-25-24-21(16-8-10-18(27)11-9-16)26(22)17-5-3-2-4-6-17/h2-13,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONVYXYQKAUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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